REACTION_CXSMILES
|
[OH:1][C:2]1[CH:21]=[C:20]([OH:22])[C:19](S(O)(=O)=O)=[CH:18][C:3]=1[C:4]([C:6]1[CH:11]=[C:10](S(O)(=O)=O)[C:9](O)=[CH:8][C:7]=1O)=[O:5].[Na][Na]>>[OH:1][C:2]1[CH:21]=[C:20]([OH:22])[CH:19]=[CH:18][C:3]=1[C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)=[O:5]
|
Name
|
2,2′,4,4′-tetrahydroxy-5,5′-disulfobenzophenone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OC1=C(C(=O)C2=C(C=C(C(=C2)S(=O)(=O)O)O)O)C=C(C(=C1)O)S(=O)(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na][Na]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
|
Smiles
|
OC1=C(C(=O)C2=CC=CC=C2)C=CC(=C1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |